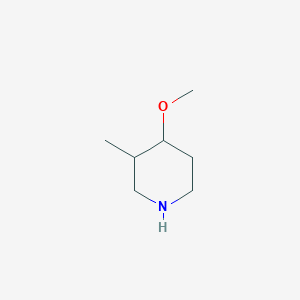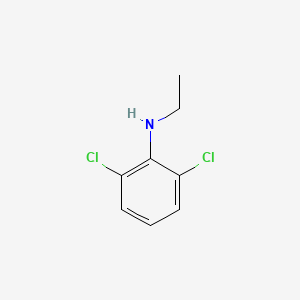
(2,6-ジクロロフェニル)エチルアミン
概要
説明
2,6-Dichloro-N-ethylaniline is an organic compound belonging to the family of anilines. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and an ethyl group attached to the nitrogen atom. This compound is a colorless to yellowish liquid and is used in various industrial applications, including the production of dyes, pesticides, and pharmaceuticals .
科学的研究の応用
2,6-Dichloro-N-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of pesticides and herbicides due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichloro-phenyl)-ethyl-amine typically involves the halogenation of aniline derivatives followed by alkylation. One common method is the halogenation of sulfanilamide followed by desulfonation . Another approach involves the hydrogenation of 2,6-dichloronitrobenzene .
Industrial Production Methods: In industrial settings, the production of (2,6-dichloro-phenyl)-ethyl-amine often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of halogenating agents such as chlorine or bromine, and the process is carried out in the presence of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: 2,6-Dichloro-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are employed.
Major Products:
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Produces amines.
Substitution: Results in various substituted anilines depending on the substituent introduced.
作用機序
The mechanism of action of (2,6-dichloro-phenyl)-ethyl-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atoms and ethyl group contribute to its reactivity and ability to form stable complexes with target molecules .
類似化合物との比較
2,6-Dichloroaniline: Similar structure but lacks the ethyl group.
2,6-Dibromoaniline: Similar structure with bromine atoms instead of chlorine.
2,6-Dichloro-N-methylaniline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2,6-Dichloro-N-ethylaniline is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .
特性
IUPAC Name |
2,6-dichloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIYOUUEDNUNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633213 | |
| Record name | 2,6-Dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-60-4 | |
| Record name | 2,6-Dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


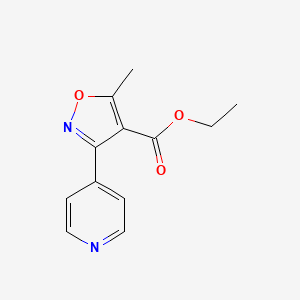
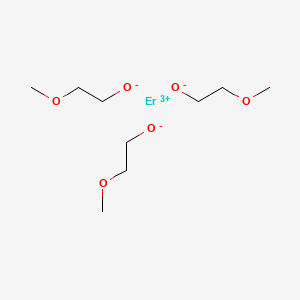
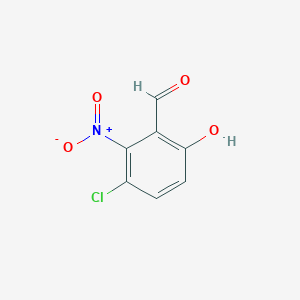


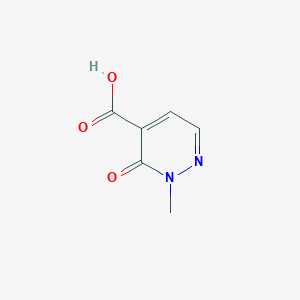
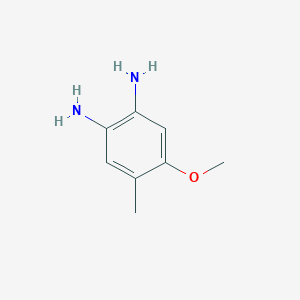
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1629925.png)
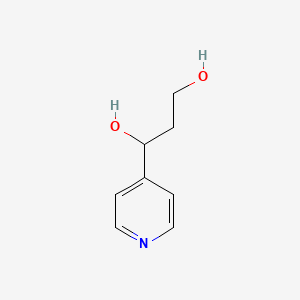
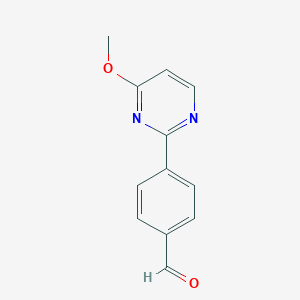
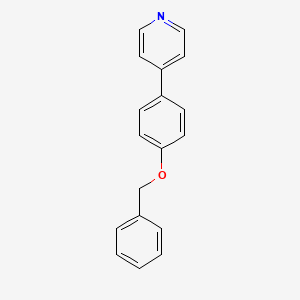

![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)
